

Deoxyfuconojoirimycin Hydrochloride: A Comparative Guide for Fucosidase Inhibition Studies

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Compound of Interest

Compound Name: *Deoxyfuconojoirimycin hydrochloride*

Cat. No.: *B1139675*

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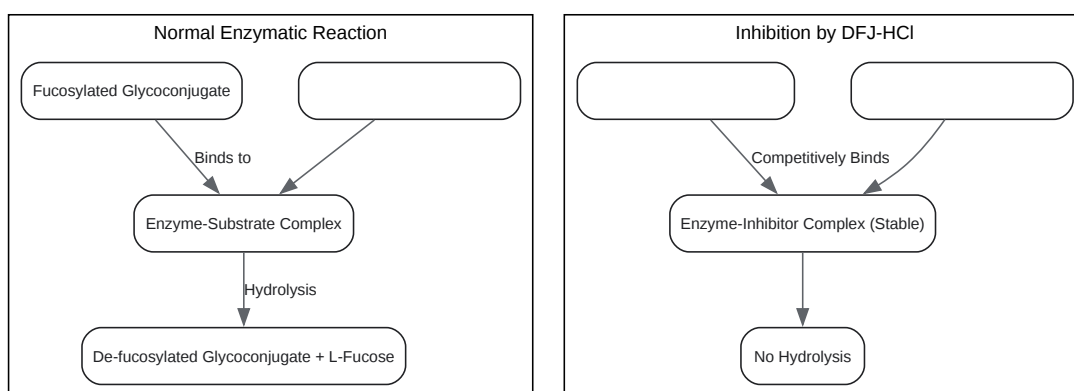
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Deoxyfuconojoirimycin hydrochloride** (DFJ-HCl) with other fucosidase inhibitors, supported by experimental data and detailed protocols. DFJ-HCl is a potent competitive inhibitor of α -L-fucosidase, an enzyme implicated in various physiological and pathological processes, including cancer, inflammation, and lysosomal storage disorders.

Mechanism of Action: Competitive Inhibition of α -L-Fucosidase

Deoxyfuconojoirimycin hydrochloride is an iminosugar that mimics the transition state of the natural substrate, L-fucose.^{[1][2][3][4]} Its protonated piperidine ring forms an ion-pair with a carboxylate group in the active site of the α -L-fucosidase enzyme, leading to potent and specific competitive inhibition.^{[1][2][4]} The correct configuration of the hydroxyl groups on the piperidine ring is crucial for its inhibitory activity.^{[1][2][4]}

Mechanism of Deoxyfuconojirimycin (DFJ) Inhibition



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Mechanism of DFJ-HCl Inhibition

Comparative Inhibitory Potency

The following table summarizes the inhibitory constants (K_i) of DFJ-HCl and other relevant fucosidase inhibitors. Lower K_i values indicate higher inhibitory potency.

Inhibitor	Enzyme Source	Ki Value	Reference
Deoxyfuconojirimycin (DFJ)	Human Liver α -L-Fucosidase	1×10^{-8} M	[1] [2] [3] [4]
L-fuco-nojirimycin	Bovine Kidney α -L-Fucosidase	1 nM	[5]
Deoxymannojirimycin	Human Liver α -L-Fucosidase	More potent than against α -D-mannosidase	[1] [2] [4]
1-Aminomethyl fuconojirimycin derivative	Corynebacterium sp. α -Fucosidase	0.46 pM (time-dependent)	[6]

Experimental Protocols

α -L-Fucosidase Activity Assay

This protocol is used to determine the enzymatic activity of α -L-fucosidase and to evaluate the potency of inhibitors. The assay is based on the cleavage of the substrate p-nitrophenyl- α -L-fucopyranoside (pNPAFU), which releases the chromogenic product p-nitrophenol (pNP).

Materials:

- α -L-Fucosidase enzyme
- p-nitrophenyl- α -L-fucopyranoside (pNPAFU) solution (e.g., 1 mM)
- Sodium phosphate buffer (e.g., 50 mM, pH 7.0) or sodium citrate buffer (pH 5.5)
- Sodium carbonate (Na_2CO_3) solution (e.g., 0.5 M) or Glycine-NaOH buffer (e.g., 0.4 M, pH 10.4) to stop the reaction
- 96-well microplate
- Microplate reader capable of measuring absorbance at 400-405 nm
- **Deoxyfuconojirimycin hydrochloride** and other inhibitors

Procedure:

- **Prepare Reaction Mixture:** In a 96-well plate, prepare the reaction mixture containing the appropriate buffer and the α -L-fucosidase enzyme. For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
- **Initiate Reaction:** Add the pNPAFU substrate to each well to start the reaction. The final volume is typically between 200-500 μ L.^[7]
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 5-20 minutes).^[7]^[8]
- **Stop Reaction:** Stop the reaction by adding a high pH solution, such as sodium carbonate or glycine-NaOH buffer.^[7]^[9] This deprotonates the released p-nitrophenol, resulting in a yellow color.
- **Measure Absorbance:** Measure the absorbance of the solution at 400-405 nm using a microplate reader.
- **Data Analysis:** The amount of p-nitrophenol produced is proportional to the enzyme activity. For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.

Materials:

- Cultured cells expressing α -L-fucosidase
- **Deoxyfuconojirimycin hydrochloride** or other inhibitors
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease inhibitors)

- PCR tubes or 96-well PCR plates
- Thermocycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against α -L-fucosidase
- Secondary antibody (e.g., HRP-conjugated)
- Chemiluminescence detection system

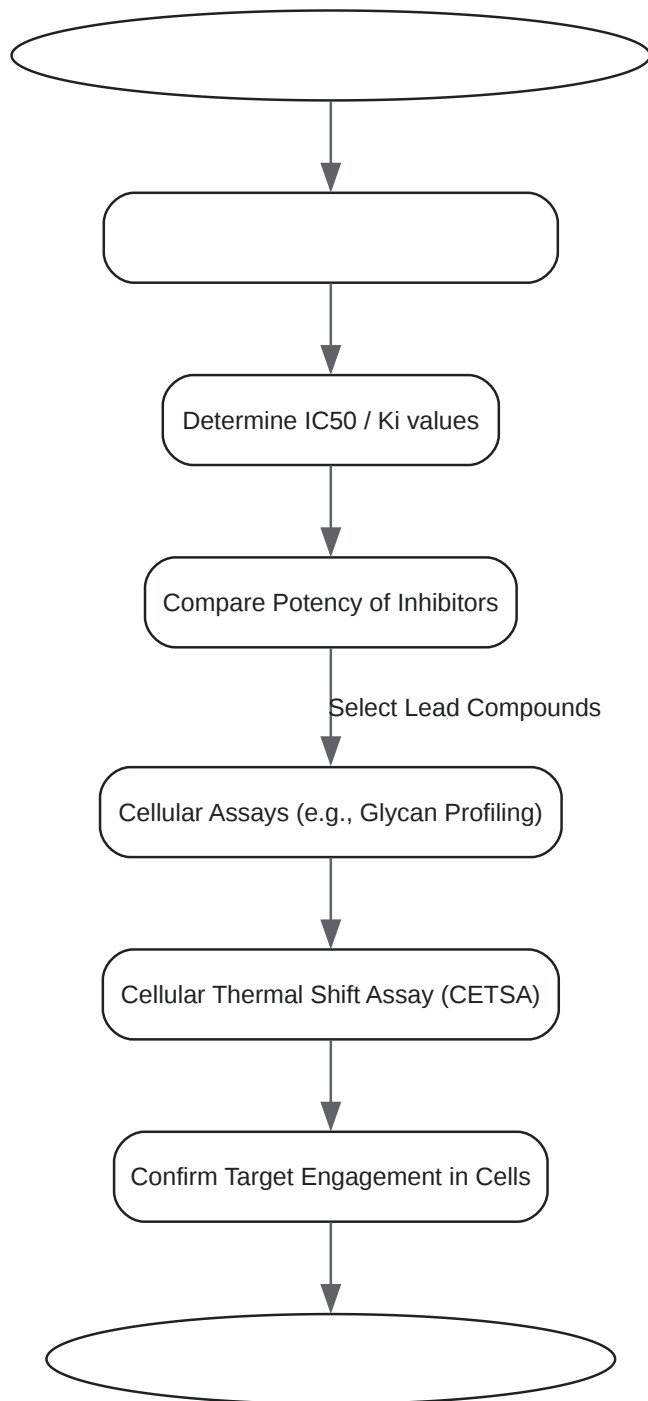
Procedure:

- **Cell Treatment:** Treat cultured cells with the inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow compound entry and binding.
- **Heat Shock:** Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- **Sample Preparation for Western Blot:** Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
- **Western Blot Analysis:** Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for α -L-fucosidase. Subsequently, incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.
- **Data Analysis:** Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating fucosidase inhibitors, from initial screening to cellular target engagement validation.

Experimental Workflow for Fucosidase Inhibitor Evaluation

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Workflow for Fucosidase Inhibitor Evaluation

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